molecular formula C13H23NO6S B058819 Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate CAS No. 1219371-51-3

Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate

Cat. No. B058819
CAS RN: 1219371-51-3
M. Wt: 321.39 g/mol
InChI Key: AMGAHYUHOCOXTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate involves complex reactions, such as the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, utilizing Strecker reaction products and CSIC reaction under Et3N-mediated conditions (Dobrydnev et al., 2018). Another approach includes the asymmetric synthesis of related compounds from sorbic acid, demonstrating the versatility and complexity of synthetic routes for such molecules (Brambilla et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through techniques such as X-ray diffraction, providing insight into the three-dimensional arrangement of atoms and the stereochemistry critical for understanding their chemical behavior (Dobrydnev et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, such as the CSIC reaction leading to the formation of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, showcasing their reactivity and potential for synthesis of diverse chemical entities (Dobrydnev et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate plays a significant role in organic synthesis. For example, it has been used in the one-pot synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, showcasing its utility in creating complex chemical structures (Dobrydnev et al., 2018).

Catalytic Applications

  • It is also used as a catalyst in certain chemical reactions. For instance, an amino-functionalized imidazolium ionic liquid, which includes a boc-amino group, has been developed as an efficient catalyst for the acetylation of alcohols, phenols, and amines (Chaubey & Mishra, 2020).

Structural Analysis and Conformation Studies

  • In structural biology and chemistry, derivatives of methyl 2-(boc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetate are used to analyze molecular conformations and structures. For example, the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been studied through crystallography and computational methods, contributing to our understanding of peptide behavior and structure (Ejsmont et al., 2007).

Peptide Synthesis

  • This compound is significant in peptide synthesis, where it is used as a building block. For example, it has been involved in the synthesis of various peptides with potential pharmacological applications, demonstrating its importance in drug discovery and development (Popp et al., 2016).

Carbohydrate Chemistry

  • In carbohydrate chemistry, derivatives of this compound have been used to develop new methods for synthesizing complex sugar structures. These methods have applications in understanding and synthesizing biologically significant molecules (Horton & Liav, 1972).

properties

IUPAC Name

methyl 2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6S/c1-13(2,3)20-12(16)14-10(11(15)19-4)9-5-7-21(17,18)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAHYUHOCOXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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